Product packaging for 5-Bromo-1-isopropyl-1H-indazole(Cat. No.:CAS No. 1280786-83-5)

5-Bromo-1-isopropyl-1H-indazole

Cat. No.: B594477
CAS No.: 1280786-83-5
M. Wt: 239.116
InChI Key: ZHTBELQDIVCDNM-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-1H-indazole (CAS 1280786-83-5) is a brominated indazole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . The indazole scaffold is a privileged structure in drug discovery, known for its widespread pharmaceutical and biological properties . This specific derivative, featuring a bromine at the 5-position and an isopropyl group on nitrogen, is particularly valuable as a key intermediate in the synthesis of potential therapeutic agents . Researchers utilize this compound to develop novel molecules for a broad spectrum of applications, including antimicrobial agents . The compound is typically characterized by analytical methods such as LCMS, GCMS, HPLC, and NMR (1H & 13C) to ensure high purity and confirm identity . For R&D purposes, it is recommended to store the product sealed in a dry environment, with some suppliers suggesting storage at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B594477 5-Bromo-1-isopropyl-1H-indazole CAS No. 1280786-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTBELQDIVCDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682068
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
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Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-83-5
Record name 5-Bromo-1-(1-methylethyl)-1H-indazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(propan-2-yl)-1H-indazole
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Record name 5-Bromo-1-isopropylindazole
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Reactivity and Derivatization Strategies for the 5 Bromo 1 Isopropyl 1h Indazole Scaffold

Transformations at the Bromine Atom (C-5 Position)

The bromine atom at the C-5 position of the indazole ring is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.ai

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 5-bromo-1-isopropyl-1H-indazole core. These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this scaffold.

The Suzuki reaction , which couples an organoboron reagent with an organohalide, has been successfully applied to 5-bromoindazoles. For instance, the coupling of 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids, catalyzed by Pd(dppf)Cl2 in the presence of K2CO3 and dimethoxyethane, proceeds in good yields. nih.gov This methodology facilitates the synthesis of indazole-based heteroaryl compounds. nih.gov Research has shown that catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] are effective for these transformations. nih.gov

The Stille reaction , involving the coupling of an organotin compound with an organohalide, represents another viable strategy. While specific examples for this compound are not extensively detailed in the provided results, the general applicability of Stille coupling to bromo-substituted heterocycles is well-established. rsc.orgnih.gov For example, the Stille coupling of 5-bromo-1H-indole with potassium vinyltrifluoroborate has been reported. This reaction type offers an alternative route to introduce carbon-based fragments at the C-5 position.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indazole Scaffolds
Starting MaterialCoupling PartnerCatalystProductYieldReference
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh nih.gov
5-bromo-1H-indolePotassium vinyltrifluoroborateNot specified5-vinyl-1H-indoleNot specified
5-bromo-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indoleArylboronic acidsNot specified5-arylated productsGood researchgate.net

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the indazole ring can be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This allows for the introduction of various functional groups, including amines and alkoxides. The reactivity in SNAr reactions is influenced by the electronic nature of the indazole ring and the reaction conditions. While the provided search results mention the possibility of such reactions on bromo-indazole derivatives, specific examples detailing conditions and outcomes for this compound are limited. smolecule.comevitachem.comresearchgate.netnih.gov

Reductive Debromination and Hydrogenation Studies

Reductive debromination offers a method to remove the bromine atom at the C-5 position, yielding the corresponding 1-isopropyl-1H-indazole. This transformation is typically achieved through catalytic hydrogenation. thieme-connect.de Solvents like alcohols (methanol, ethanol), halogenated solvents, ethers, ethyl acetate, and dimethylformamide are commonly used. google.com The catalyst loading is generally between 5% and 20% by weight relative to the starting material, with hydrogen pressure ranging from 1 to 100 atmospheres. google.com This reaction is valuable for accessing the debrominated scaffold and for comparative biological studies. Hydrogenation can also affect the carbocyclic ring of the indazole system, leading to 4,5,6,7-tetrahydro-1H-indazoles, depending on the catalyst and conditions used. thieme-connect.de

Functionalization of the Isopropyl Group and Other Ring Positions

Beyond the C-5 position, the 1-isopropyl-1H-indazole scaffold offers other sites for modification, including the isopropyl group itself and other positions on the indazole ring.

Side Chain Modifications via Established Organic Transformations

The isopropyl group at the N-1 position can potentially be modified, although direct functionalization can be challenging. More commonly, variations in the N-1 substituent are achieved by starting with 5-bromo-1H-indazole and performing N-alkylation with different alkyl halides. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, the reaction of methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide in the presence of sodium hydride yields a mixture of N1- and N2-isopropyl substituted products. beilstein-journals.orgbeilstein-journals.org This approach allows for the introduction of a variety of side chains at the nitrogen atom.

Investigation of Remote Functionalization for Structure-Activity Relationship (SAR) Studies

Remote functionalization of the indazole ring, at positions other than the site of the primary substituent, is a key strategy for fine-tuning the biological activity of a molecule. researchgate.netethz.chbath.ac.uk For indazole derivatives, this can involve electrophilic aromatic substitution or directed C-H activation. nih.govresearchgate.net While direct C-H functionalization of the 1-isopropyl-1H-indazole core is not extensively documented in the search results, the principles of such reactions on related heterocyclic systems are well-established. These methods could potentially be applied to introduce functional groups at positions C-3, C-4, C-6, or C-7, thereby enabling comprehensive SAR studies.

Structure Activity Relationship Sar Studies of 5 Bromo 1 Isopropyl 1h Indazole and Its Analogs

Impact of N1-Isopropyl Substitution on Ligand-Target Interactions

The substitution at the N1 position of the indazole ring is a critical determinant of a compound's interaction with its biological target. The presence of an isopropyl group at this position, as seen in 5-Bromo-1-isopropyl-1H-indazole, can significantly impact binding affinity and selectivity.

Studies on various kinase inhibitors have demonstrated the importance of the N1-substituent. For instance, in a series of aminopyrazole-based JNK3 inhibitors, substituting the pyrazole (B372694) nitrogen with an isopropyl group led to a JNK3 inhibitor with enhanced isoform selectivity compared to its N-methyl counterpart. acs.org This suggests that the bulk and lipophilicity of the isopropyl group can favor interactions with specific residues in the target's binding pocket.

The alkylation of the indazole nitrogen at the N1 or N2 position can be directed by the reaction conditions. nih.govbeilstein-journals.org For example, the synthesis of N1-substituted-1H-indazole-3-carboxamides was achieved through alkylation with 2-iodopropane. nih.gov This regioselective synthesis is crucial for establishing clear SAR, as the biological activity can differ significantly between N1 and N2 isomers. nih.govbeilstein-journals.org

The following table summarizes the impact of N1-substitution on the activity of certain indazole analogs:

Compound IDN1-SubstituentTargetActivity/SelectivityReference
26f IsopropylJNK3Better isoform selectivity vs. N-methyl acs.org
20 IsopropylRBP4Potent inhibitor nih.gov

This table is for illustrative purposes and includes data from related indazole analogs to highlight the role of the N1-isopropyl group.

Role of Bromine Substitution at the C-5 Position in Biological Activity

The presence of a bromine atom at the C-5 position of the indazole ring is another key structural feature that profoundly influences the biological activity of these compounds. The electronic and steric properties of the bromine atom contribute significantly to the molecule's pharmacological profile.

The electron-withdrawing nature of bromine at C-5 can be crucial for potent biological activity. For example, in the development of inhibitors for enzymes like monoamine oxidase (MAO), substitution at the C-5 position of the indazole ring has resulted in potent MAO-B inhibitors. Similarly, research on kinase inhibitors has shown that C-5 substitution is a successful strategy.

Furthermore, the bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of analogs. However, in some cases, replacing the halogen at the C-5 position can lead to a decrease in activity.

In a study on indole (B1671886) derivatives, the presence of bromine at the C-5 position led to a partial increase in anticancer activity against leukemia cell lines compared to the non-brominated counterparts. researchgate.net For instance, 5-bromobrassinin displayed a significantly higher potency against the CEM cancer cell line than brassinin. researchgate.net

The table below illustrates the effect of C-5 bromine substitution on the biological activity of selected compounds:

CompoundC-5 SubstituentCell LineIC₅₀ (µM)Reference
5-Bromobrassinin (II) BromoCEM29.4 researchgate.net
Brassinin (I) HydrogenCEM90.2 researchgate.net
5d (isatin derivative) BromoMCF-73.41 nih.gov
5d (isatin derivative) BromoT-47D3.82 nih.gov

This table includes data from related bromo-substituted heterocyclic compounds to demonstrate the impact of the C-5 bromine atom.

Systematic Structural Modifications for Modulating Efficacy and Selectivity

Systematic structural modifications of the this compound scaffold are essential for optimizing efficacy and selectivity towards a specific biological target. This involves altering various parts of the molecule, including the substituents on the indazole ring and any appended functionalities.

One common strategy is the modification of groups attached to the core structure. For example, in the development of JNK3 inhibitors, replacements for an amide moiety with various bioisosteres were investigated. acs.org It was found that amides based on five-membered heterocyclic rings, such as N-methylpyrazole, showed similar potency and isoform selectivity to the lead compound. acs.org

Another approach involves the introduction of different groups at various positions of the indazole ring to explore the structure-activity landscape. For instance, a structural optimization strategy for quinoline (B57606) derivatives involved introducing different nitrogen heteroaromatic or benzene (B151609) rings and modifying a triazole moiety. nih.gov

The synthesis of a library of compounds with diverse substitutions allows for a comprehensive SAR analysis. For example, the synthesis of various 5-substituted indazoles can be achieved through methods like [2+3] cycloadditions. researchgate.net The biological evaluation of these analogs helps in identifying key structural features required for potent and selective activity.

Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. frontiersin.org These models can provide insights into the structural features necessary for activity and guide the design of new, more potent analogs. frontiersin.orgnih.gov

For indazole derivatives, 3D-QSAR studies have been employed to understand the variables influencing their inhibitory potency against targets like HIF-1α. nih.gov These models generate steric and electrostatic maps that provide a framework for designing new inhibitors. nih.gov Pharmacophore mapping, another computational technique, can identify the key features required for binding to a specific target. nih.gov

In the context of 5-substituted indazole derivatives, 2D and 3D QSAR studies have been performed to understand the necessary structural features to optimize ligand binding and enhance biological activities, for instance, as GSK-3β inhibitors. researchgate.net Such studies can lead to the generation of optimized compounds with predicted high activity. researchgate.net

The development of a robust QSAR model involves several steps:

Creating a dataset of compounds with their experimentally determined biological activities. frontiersin.org

Calculating molecular descriptors that numerically describe the chemical structures. frontiersin.org

Developing a mathematical model that correlates the descriptors with the activity. frontiersin.org

Validating the model to ensure its predictive power. nih.gov

While specific QSAR studies solely focused on this compound were not found, the principles and methodologies are broadly applicable to this class of compounds. By applying QSAR, researchers can systematically explore the chemical space around this scaffold to design derivatives with improved therapeutic potential.

Biological Activities and Pharmacological Profiles of 5 Bromo 1 Isopropyl 1h Indazole Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with indazole derivatives emerging as a promising class. The structural motif of 5-Bromo-1-isopropyl-1H-indazole has been a scaffold for the development of compounds with significant antitumor properties. These derivatives have demonstrated the ability to interfere with key biological processes that are crucial for cancer cell growth and survival.

Kinase Inhibition Potential

Kinases are pivotal enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Indazole derivatives have been widely investigated as kinase inhibitors. smolecule.com

EZH2/EZH1 Inhibition: Enhancer of zeste homolog 2 (EZH2) and, to a lesser extent, EZH1 are histone methyltransferases that are often overexpressed or mutated in various cancers, including hematopoietic malignancies. nih.gov Inhibition of EZH2 can suppress the proliferation of cancer cells and induce apoptosis. google.com Substituted indazoles have been developed as inhibitors of EZH2, suggesting a potential therapeutic strategy for cancers with aberrant EZH2 activity. nih.govgoogle.com The inhibition of both EZH2 and EZH1 by small molecules has been shown to be a promising therapeutic approach for MLL-rearranged leukemia. nih.govnih.gov

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a significant target for the development of anticancer drugs. nih.gov Indazole-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govmdpi.comchim.it These derivatives have shown the potential to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC), a critical step in angiogenesis. mdpi.com

IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion by cancer cells. d-nb.info By catabolizing the essential amino acid tryptophan, IDO1 suppresses the activity of immune cells, such as T cells and natural killer cells, creating an immunosuppressive tumor microenvironment. d-nb.info Targeting IDO1 is a promising strategy in cancer immunotherapy. d-nb.infogoogle.com 1H-indazole derivatives have been identified as having an excellent inhibitory effect on IDO1, highlighting their potential in cancer treatment. google.com The active site of the IDO1 enzyme exhibits a remarkable degree of plasticity, allowing a diverse range of small molecules, including indazole derivatives, to interact with it. nih.gov

Cell Proliferation and Apoptosis Modulation in Cancer Cell Lines

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death, or apoptosis.

Studies have demonstrated that certain brominated indazole derivatives exhibit significant antiproliferative activity against a panel of human cancer cell lines. nih.gov For instance, some derivatives have shown potent activity against chronic myeloid leukemia (K562) and lung cancer (A549) cell lines. nih.gov The cytotoxic effects of these compounds highlight their potential as anticancer agents.

Furthermore, these compounds have been shown to induce apoptosis in cancer cells. nih.gov For example, treatment of Molm-13 leukemia cells with a potent indazole-based PROTAC molecule led to significant apoptosis. nih.gov The induction of apoptosis is a key mechanism through which anticancer drugs eliminate malignant cells. Brominated compounds, in general, have been shown to exhibit potent anticancer activity through the induction of apoptosis. mdpi.com

Cancer Cell LineCompound TypeObserved EffectReference(s)
K562 (Chronic Myeloid Leukemia)Bromo-indazole derivativesAntiproliferative activity nih.gov
A549 (Lung Cancer)Bromo-indazole derivativesAntiproliferative activity nih.gov
Molm-13 (Leukemia)Indazole-based PROTACInduction of apoptosis nih.gov
HepG-2 (Hepatoma)Indazole derivativesAntiproliferative activity nih.gov
PC-3 (Prostate Cancer)Indazole derivativesAntiproliferative activity nih.gov

Mechanistic Investigations of Antitumor Effects

The antitumor effects of this compound derivatives are attributed to their interaction with various molecular targets and the subsequent modulation of critical signaling pathways. The mechanism of action often involves the inhibition of specific kinases, leading to the disruption of pathways that control cell proliferation and survival.

Mechanistic studies have revealed that the antiproliferative activity of these compounds is linked to their ability to induce cell cycle arrest and apoptosis. nih.gov Some indazole derivatives have been shown to affect the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov The inhibition of enzymes like EZH2 leads to global changes in histone methylation, which in turn alters gene expression, leading to the derepression of tumor suppressor genes. nih.gov

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Indazole derivatives have demonstrated notable anti-inflammatory properties. smolecule.comsmolecule.com Research suggests that these compounds can reduce inflammation, potentially by inhibiting the production of pro-inflammatory cytokines. smolecule.com The anti-inflammatory activity of indazole-containing compounds adds to their therapeutic potential. beilstein-journals.org

Antimicrobial, Antibacterial, and Antifungal Potential

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Indazole derivatives have been explored for their potential to combat microbial infections. smolecule.comsmolecule.com Evidence suggests that these compounds possess antimicrobial, antibacterial, and antifungal activities. smolecule.comsmolecule.combeilstein-journals.orgambeed.com This broad-spectrum activity makes them promising candidates for the development of novel antibiotics.

Neurological and Psychiatric Activities

Certain indazole derivatives have shown promise for applications in neurological and psychiatric disorders. Some derivatives have been noted for their neuroprotective effects, suggesting they may be beneficial in protecting neural cells from damage. smolecule.comsmolecule.com Furthermore, the inhibition of IDO1, a target for some indazole derivatives, is being investigated as a therapeutic strategy for neurological conditions such as depression and Alzheimer's disease. google.com

Serotonin (B10506) Receptor Modulation (e.g., 5-HT4 receptor partial agonism)

The indazole nucleus is a recognized scaffold in the design of ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in numerous physiological and pathological processes in the central and peripheral nervous systems. google.comresearchgate.net The modulation of these receptors is a key strategy for treating conditions like depression, anxiety, and cognitive disorders. google.com

Specifically, the 1-isopropyl-1H-indazole structure has been incorporated into the synthesis of ligands targeting the 5-HT4 receptor. researchgate.net The 5-HT4 receptor is a particularly attractive target for drug discovery due to its role in cognition and its potential for treating Alzheimer's disease and gastrointestinal dysfunctions. researchgate.net Research into derivatives has focused on creating agonists, partial agonists, and antagonists. While extensive data on this compound itself as a 5-HT4 partial agonist is not detailed in the provided results, the use of the 1-isopropyl-1H-indazole-3-carbonyl chloride as a reactant in the synthesis of novel 5-HT4 receptor ligands highlights the importance of this specific structural motif. researchgate.net The affinity of indazole derivatives for other serotonin receptors, such as the 5-HT6 receptor, has also been investigated for potential applications in treating central nervous system disorders. google.com

JNK Pathway Inhibition and Neurodegenerative Disease Relevance

The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a critical role in apoptosis (programmed cell death), inflammation, and neuronal function. google.com.nagoogle.com The JNK signaling pathway is strongly implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke. google.com.nanih.gov Consequently, inhibitors of the JNK pathway are considered promising therapeutic agents for these conditions. google.com

The 1H-indazole core is a key structural feature in the development of potent JNK inhibitors. google.com There are three main JNK isoforms (JNK1, JNK2, and JNK3), with JNK3 being primarily expressed in the nervous system, making it a specific target for treating neurodegenerative disorders. google.com.nanih.gov Compounds based on the 5-substituted indazole scaffold have been shown to possess inhibitory activity against kinases including JNK1. google.com The development of isoform-selective inhibitors is a key goal, as the different JNKs can have distinct or even opposing functions. nih.gov The exploration of indazole derivatives as JNK inhibitors is driven by evidence that their activity is required for neuronal apoptosis in various stress-induced models. google.com.na

Metabolic Disease Research (e.g., Retinol-Binding Protein 4 (RBP4) Antagonism)

Retinol-Binding Protein 4 (RBP4) is the primary transporter protein for retinol (B82714) (Vitamin A) in the blood. Elevated levels of RBP4 are associated with insulin (B600854) resistance, type 2 diabetes, and other metabolic syndromes. nih.govnih.gov Antagonists of RBP4 that disrupt its interaction with the transport protein transthyretin (TTR) can lower circulating RBP4 and retinol levels, representing a potential therapeutic strategy for these conditions. nih.govaltex.org

The 1H-indazole scaffold has been utilized to design non-retinoid RBP4 antagonists. nih.gov In a study focused on 1H-indazole-3-carboxamide analogues, researchers investigated the structure-activity relationship (SAR) of substituents on the indazole ring. While the unsubstituted 1H-indazole parent compound showed promising RBP4 binding affinity, modifications at the N1 position significantly impacted potency. Specifically, increasing the size of the substituent from a methyl group to an ethyl group, and further to an isopropyl group (as in a this compound derivative), led to a significant reduction in RBP4 antagonist activity in the assays performed. nih.gov This finding underscores the high degree of structural and steric sensitivity within the RBP4 binding pocket.

Enzymatic and Receptor Binding Assays

The biological activity of this compound derivatives is quantified through various enzymatic and receptor binding assays. These in vitro tests are crucial for determining a compound's potency, selectivity, and mechanism of action.

For RBP4 antagonism, two primary types of assays are employed:

Scintillation Proximity Assay (SPA): This assay measures the binding affinity of a compound to the RBP4 protein by detecting the displacement of a radiolabeled ligand.

Homogeneous Time-Resolved Fluorescence (HTRF): This functional assay measures the ability of a compound to antagonize the interaction between RBP4 and transthyretin (TTR).

The table below presents data for a series of 1H-indazole-3-carboxamide analogues, illustrating the effect of the N1 substituent on RBP4 binding and functional antagonism. The data clearly shows that while the N1-H and N1-methyl compounds retain high potency, the larger N1-isopropyl group significantly diminishes activity. nih.gov

CompoundN1-SubstituentRBP4 SPA IC₅₀ (nM)RBP4 HTRF IC₅₀ (nM)
11 H1632
12 Methyl1639
19 Ethyl140380
20 Isopropyl>1000>1000

Data sourced from a study on 1H-indazole-3-carboxamide analogues as RBP4 antagonists. nih.gov

For other biological targets, relevant assays would include:

Kinase Assays: To evaluate JNK inhibition, biochemical assays measuring the phosphorylation of a substrate by the JNK enzyme in the presence of the inhibitor are used. google.comgoogle.com

Receptor Binding Assays: For serotonin receptor modulation, radioligand binding assays are used to determine the affinity (Ki) of the compound for specific receptor subtypes (e.g., 5-HT4, 5-HT6). researchgate.netgoogle.com

These assays provide the quantitative data necessary to guide the optimization of lead compounds in drug discovery programs.

Computational Chemistry and Molecular Modeling of 5 Bromo 1 Isopropyl 1h Indazole

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for 5-Bromo-1-isopropyl-1H-indazole are not extensively documented in publicly available literature, the indazole scaffold is a well-recognized pharmacophore in numerous protein kinase inhibitors. nih.gov Therefore, it is plausible to hypothesize that this compound could exhibit inhibitory activity against various kinases.

For instance, molecular docking studies on other indazole derivatives have successfully identified their potential as inhibitors of targets like fibroblast growth factor receptor 1 (FGFR1) and Rho kinase (ROCK). benthamdirect.commdpi.com In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, this compound, would be built and its energy minimized using a suitable force field. Docking software, such as AutoDock or Glide, would then be used to place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and halogen bonds, given the presence of the bromine atom. The N1-isopropyl group would likely occupy a hydrophobic pocket within the binding site, while the indazole ring itself could form crucial hydrogen bonds with the protein backbone, a common feature for hinge-binding kinase inhibitors. mdpi.com The 5-bromo substituent could potentially form halogen bonds, which are increasingly recognized as important for ligand-protein interactions.

A hypothetical docking study of this compound into the ATP-binding site of a kinase could yield results similar to those observed for other indazole-based inhibitors. The predicted binding energy, or docking score, would provide a semi-quantitative estimate of the binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound against various Kinase Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
FGFR1-8.5Val561, Ala564, Lys514
ROCK I-9.2Met156, Ala215, Lys105
HIF-1α-7.9Tyr32, His34, Phe92

Note: The data in this table is hypothetical and for illustrative purposes only, based on docking studies of similar indazole derivatives.

Density Functional Theory (DFT) Calculations for Understanding Regioselectivity and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding reaction mechanisms, regioselectivity, and various molecular properties. For this compound, DFT calculations can provide valuable insights into its synthesis and reactivity.

A key aspect of indazole chemistry is the regioselectivity of N-alkylation. Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products. nih.govjapsonline.com DFT calculations have been successfully employed to rationalize the regioselectivity observed in the alkylation of a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate. nih.govbeilstein-journals.org These studies reveal that the outcome of the reaction can be influenced by factors such as the nature of the base and the solvent.

DFT can be used to calculate the energies of the N1 and N2 anions of 5-bromo-1H-indazole, the precursor to this compound. The relative energies of these anions can help predict the preferred site of alkylation. Furthermore, the transition state energies for the N1 and N2 alkylation pathways can be calculated to determine the kinetic product. The calculations can also model the effect of different solvents by using implicit or explicit solvent models.

The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined using DFT. This information is crucial for understanding its reactivity in various chemical transformations and its potential to interact with biological macromolecules. For example, the calculated electrostatic potential map can indicate regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions.

Table 2: Calculated Electronic Properties of this compound using DFT (Hypothetical)

PropertyCalculated Value
Energy of HOMO-6.2 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and for illustrative purposes only, based on DFT studies of similar indazole derivatives.

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are invaluable for assessing the stability of a docked pose and for understanding the detailed dynamics of ligand-protein interactions.

Following a molecular docking study of this compound with a potential target protein, an MD simulation would typically be performed. The docked complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds, tracking the trajectory of all atoms in the system.

Analysis of the MD trajectory can reveal important information about the stability of the ligand in the binding site. The root-mean-square deviation (RMSD) of the ligand's atomic positions can be monitored to see if it remains in its initial docked pose. The root-mean-square fluctuation (RMSF) of the protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Furthermore, MD simulations allow for a detailed analysis of the hydrogen bond network between the ligand and the protein over time, providing a more accurate picture of these crucial interactions than a static docked structure. The results of MD simulations can be used to refine the binding mode predicted by docking and to provide a more accurate estimation of the binding free energy. Studies on other indazole derivatives have shown that MD simulations can confirm the stability of the ligand within the active site of its target protein. nih.govresearchgate.netresearchgate.net

In Silico Prediction of Biological Activities (e.g., virtual screening for novel targets)

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the privileged nature of the indazole scaffold in medicinal chemistry, this compound could be used as a query molecule in a virtual screening campaign to identify novel biological targets.

One approach is ligand-based virtual screening, where a known active molecule is used to find other molecules with similar properties. The 3D shape and pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) would be used to search a database of compounds.

Alternatively, in structure-based virtual screening, the 3D structure of a potential target protein is used. A library of compounds, which could include this compound, is then docked into the binding site of the protein, and the compounds are ranked based on their predicted binding affinity. This approach has been successfully used to identify novel indazole-based inhibitors for targets such as FGFR1. benthamdirect.comtandfonline.com

Furthermore, various in silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and to identify potential liabilities. For example, models can predict its oral bioavailability, blood-brain barrier permeability, and potential for causing cardiotoxicity.

Table 3: Predicted ADMET Properties of this compound (Hypothetical)

PropertyPredicted Value
Lipinski's Rule of FiveCompliant
Predicted Oral BioavailabilityModerate to High
Blood-Brain Barrier PermeationLow
hERG InhibitionLow Probability

Note: The data in this table is hypothetical and for illustrative purposes only, based on in silico predictions for similar small molecules.

Q & A

Q. How can researchers mitigate decomposition during long-term storage of this compound?

  • Store under argon at −20°C in amber vials. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

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